molecular formula C14H15NO3 B14612427 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- CAS No. 57295-29-1

1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-

Cat. No.: B14612427
CAS No.: 57295-29-1
M. Wt: 245.27 g/mol
InChI Key: VBHJPEJLQVGYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrroloindole core, which is a structural motif found in various natural products and synthetic drugs.

Preparation Methods

The synthesis of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . Another approach includes the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step to form the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown potential as selective inhibitors of protein kinase Cβ, which plays a role in various cellular processes . Additionally, it may act as an agonist or antagonist for certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

57295-29-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carbaldehyde

InChI

InChI=1S/C14H15NO3/c1-17-13-6-9-10(8-16)11-4-3-5-15(11)12(9)7-14(13)18-2/h6-8H,3-5H2,1-2H3

InChI Key

VBHJPEJLQVGYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3N2CCC3)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.